2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate
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Overview
Description
2-oxa-7-azaspiro[35]nonane 2,2,2-trifluoroacetate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate typically involves the reaction of 2-oxa-7-azaspiro[3.5]nonane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-7-azaspiro[3.5]nonane oxalate: A related compound with an oxalate group instead of trifluoroacetate.
Uniqueness
2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H12F3NO3 |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)16-7-8(5-15-7)1-3-13-4-2-8/h7,13H,1-5H2 |
InChI Key |
CYGFHPMRGMHDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COC2OC(=O)C(F)(F)F |
Origin of Product |
United States |
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